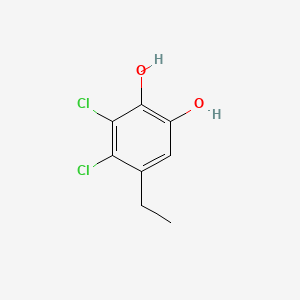

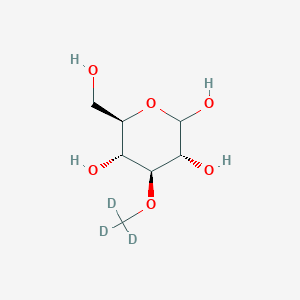

![molecular formula C16H23N5O6 B13838511 (2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)

(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

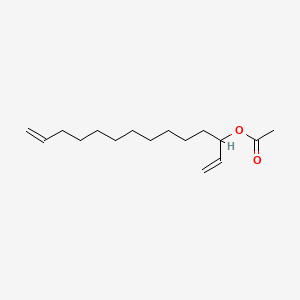

trans-Zeatin-O-glucoside: is a type of cytokinin, a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development. Cytokinins are adenine derivatives, and trans-Zeatin-O-glucoside is one of the many forms of zeatin, which is an isoprenoid cytokinin. This compound is formed by the O-glucosylation of trans-zeatin, where a glucose molecule is attached to the hydroxyl group of the isoprenoid side chain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-glucoside typically involves the enzymatic glucosylation of trans-zeatin. This process can be catalyzed by specific glucosyltransferases, which facilitate the transfer of a glucose molecule to the hydroxyl group of trans-zeatin . The reaction conditions often include an appropriate buffer system, optimal pH, and temperature to ensure the activity of the enzyme.

Industrial Production Methods: In an industrial setting, the production of trans-Zeatin-O-glucoside can be scaled up using bioreactors where the enzymatic reaction is carried out under controlled conditions. The use of recombinant DNA technology to overexpress the glucosyltransferase enzyme in microbial hosts such as Escherichia coli or yeast can enhance the yield of the compound .

化学反応の分析

Types of Reactions: trans-Zeatin-O-glucoside can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation.

Common Reagents and Conditions:

Oxidation: Cytokinin oxidases/dehydrogenases can oxidize trans-Zeatin-O-glucoside, leading to its degradation.

Conjugation: The compound can also undergo further conjugation reactions, forming other glucosides or conjugates with amino acids.

Major Products: The major products formed from these reactions include free trans-zeatin, various oxidized derivatives, and other conjugated forms of zeatin .

科学的研究の応用

Chemistry: In chemistry, trans-Zeatin-O-glucoside is used as a model compound to study the enzymatic glucosylation processes and the role of glucosyltransferases .

Biology: In biological research, this compound is studied for its role in plant physiology, particularly in processes such as cell division, shoot initiation, and leaf senescence . It is also used to investigate the transport and metabolism of cytokinins in plants .

Industry: In the agricultural industry, trans-Zeatin-O-glucoside is used to enhance crop yield and improve plant growth under stress conditions .

作用機序

trans-Zeatin-O-glucoside exerts its effects by being converted to the active form, trans-zeatin, through the action of β-glucosidases . The active trans-zeatin then binds to cytokinin receptors in plant cells, initiating a signaling cascade that regulates gene expression and promotes cell division and growth . The molecular targets include various transcription factors and enzymes involved in cytokinin biosynthesis and metabolism .

類似化合物との比較

cis-Zeatin-O-glucoside: Another isomer of zeatin with a similar structure but different biological activity.

trans-Zeatin-N-glucoside: A glucosylated form of trans-zeatin where the glucose is attached to the nitrogen atom instead of the hydroxyl group.

Dihydrozeatin-O-glucoside: A saturated form of zeatin that is more stable and resistant to degradation.

Uniqueness: trans-Zeatin-O-glucoside is unique due to its reversible nature, allowing it to serve as a storage form of the active hormone, trans-zeatin . This reversible glucosylation provides a mechanism for regulating the availability and activity of cytokinins in plants .

特性

分子式 |

C16H23N5O6 |

|---|---|

分子量 |

381.38 g/mol |

IUPAC名 |

(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11?,12+,13?,16-/m1/s1 |

InChIキー |

UUPDCCPAOMDMPT-BGKCGXHWSA-N |

異性体SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3C([C@H](C([C@H](O3)CO)O)O)O |

正規SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

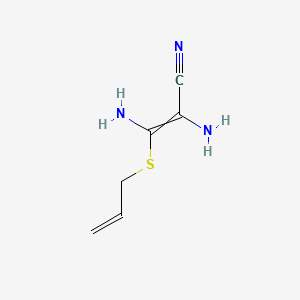

![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)

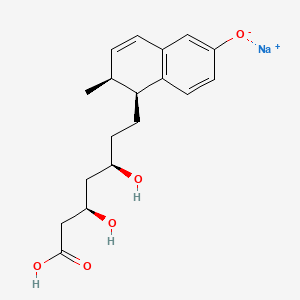

![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

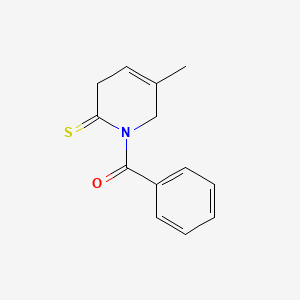

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)